Cas no 1707735-44-1 (7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
![7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one structure](https://ja.kuujia.com/scimg/cas/1707735-44-1x500.png)
7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one 化学的及び物理的性質
名前と識別子
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- 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one
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- インチ: 1S/C9H7F2N3O/c10-8(11)5-3-7(15)14-9-4(5)1-2-6(12)13-9/h1-3,8H,(H3,12,13,14,15)
- InChIKey: WTFAQLUHEODFFU-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(N)N=2)C(C(F)F)=CC1=O
7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242821-1g |
7-Amino-4-(difluoromethyl)-1,8-naphthyridin-2(1H)-one |
1707735-44-1 | 97% | 1g |
$*** | 2023-03-30 |
7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-oneに関する追加情報
Introduction to 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one (CAS No. 1707735-44-1)
7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1707735-44-1, belongs to the [1,8]naphthyridine class of molecules, which are known for their broad spectrum of biological activities. The presence of both an amino group and a difluoromethyl substituent in its molecular structure imparts distinct reactivity and potential therapeutic applications.
The [1,8]naphthyridine scaffold is a privileged structure in medicinal chemistry, often serving as a core for the development of bioactive molecules. Its fused bicyclic system provides a rigid framework that can be modulated through various functionalization strategies, making it an ideal candidate for drug discovery programs. The specific arrangement of atoms in this scaffold contributes to its ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms into their structures. Fluorinated molecules are particularly attractive in drug design due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The difluoromethyl group in 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one is a prime example of such a substituent, which can significantly improve the pharmacological profile of the compound.
The amino group at the 7-position of the naphthyridine ring further extends the synthetic possibilities and biological relevance of this molecule. Amines are well-known for their role as pharmacophores in numerous therapeutic agents, participating in hydrogen bonding interactions with biological targets. This feature makes 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one a valuable building block for the synthesis of more complex drug candidates.
Recent studies have highlighted the potential of [1,8]naphthyridine derivatives as inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammation. The structural features of this compound class allow for selective binding to target proteins, leading to potent therapeutic effects. For instance, modifications at the 4-position, such as the introduction of a difluoromethyl group, have been shown to enhance binding affinity and selectivity.
One notable application of 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes, and inhibiting these interactions has emerged as a promising strategy for treating complex diseases. The rigid structure of [1,8]naphthyridine derivatives provides an excellent platform for designing molecules that can disrupt PPIs by binding to specific pockets on the target proteins.
The synthesis of 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity and yield. The introduction of the amino group at the 7-position and the difluoromethyl group at the 4-position can be achieved through well-established synthetic protocols, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions.
The pharmacological evaluation of 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain kinases with high potency and selectivity. Additionally, preliminary in vivo studies suggest that this compound exhibits favorable pharmacokinetic properties and minimal toxicity at effective doses.
The versatility of 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one extends beyond its role as an inhibitor. Its structural framework can be further modified to explore new chemical space and discover additional bioactive derivatives. For example, replacing the amino group with other functional groups or introducing additional substituents at different positions on the naphthyridine ring could lead to novel compounds with enhanced therapeutic potential.
The growing body of research on [1,8]naphthyridine derivatives underscores their importance as pharmacological tools and drug candidates. As our understanding of these molecules evolves, new applications and therapeutic opportunities are likely to emerge. The unique combination of structural features and functional groups in 7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one positions it as a key player in future drug discovery efforts.
In conclusion,7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one (CAS No. 1707735-44-1) is a multifaceted compound with significant potential in pharmaceutical research. Its structural attributes make it an excellent candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,[1,8]naphthyridine derivatives are expected to remain at the forefront of drug discovery efforts.
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